molecular formula C20H19N3O4S2 B2909931 1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 941244-25-3

1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2909931
CAS No.: 941244-25-3
M. Wt: 429.51
InChI Key: KJURDLKKKZULRL-UHFFFAOYSA-N
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Description

1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex synthetic organic compound designed for advanced pharmaceutical and biochemical research. This molecule features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and its role as a bioisostere for ester and amide functionalities . The structure is further elaborated with a phenyl ring and a phenylsulfonyl group conjugated to a pyrrolidine, which can be critical for enhancing binding affinity and modulating physicochemical properties. The integration of the sulfonyl group is a strategic feature often employed in drug design to improve metabolic stability and facilitate key molecular interactions with biological targets . Compounds containing the 1,3,4-oxadiazole ring have demonstrated significant potential in various research areas, including the development of enzyme inhibitors and calcium channel blockers . The specific substitution pattern of this compound suggests its primary value as a key intermediate or a lead compound in high-throughput screening campaigns. It is particularly useful for investigating structure-activity relationships (SAR) in the design of new therapeutic agents. Researchers can utilize this compound to explore its mechanism of action, which may involve targeting enzymes like dipeptidyl peptidase 4, as seen in structurally related molecules featuring the oxadiazole and sulfonyl pharmacophores . This product is sold strictly for non-human research applications. It is intended for use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-phenyl-2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c24-18(15-7-2-1-3-8-15)14-28-20-22-21-19(27-20)16-9-6-10-17(13-16)29(25,26)23-11-4-5-12-23/h1-3,6-10,13H,4-5,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJURDLKKKZULRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrrolidinylsulfonyl moiety and an oxadiazole ring, which are often associated with diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl group linked to an ethanone structure, with a thioether and oxadiazole substituent. Its molecular formula is C19_{19}H20_{20}N4_{4}O2_{2}S, and it has a molecular weight of approximately 372.45 g/mol. The presence of the pyrrolidinylsulfonyl group enhances its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce G2/M phase arrest in cancer cell lines by affecting microtubule dynamics.
  • Apoptosis Induction : The compound may trigger apoptotic pathways through mitochondrial signaling cascades, involving proteins such as Bcl-2 and caspases.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds disrupt microtubule dynamics leading to mitotic arrest in cancer cells. The following table summarizes the anticancer activities observed in various studies:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AProstate Cancer< 10Microtubule disruption
Compound BBreast Cancer15Apoptosis induction
Compound CLung Cancer12G2/M arrest

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. For example, certain oxadiazole derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The antimicrobial activity is often linked to their ability to inhibit DNA gyrase or other critical bacterial enzymes.

Anti-inflammatory Properties

The anti-inflammatory effects of similar sulfonamide-containing compounds suggest potential therapeutic benefits in conditions like arthritis or other inflammatory diseases. These compounds may modulate cytokine release and inhibit pathways associated with inflammation.

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives revealed that one particular derivative exhibited an IC50_{50} value of 8 µM against breast cancer cells (MCF-7). The mechanism involved apoptosis via mitochondrial pathways, confirming the role of the oxadiazole moiety in enhancing anticancer activity.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of pyrrolidine-based compounds showed that a derivative with a similar structure to our compound inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL. This highlights the potential for developing new antibiotics from this class of compounds.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyrrolidin-1-ylsulfonyl group may enhance membrane permeability compared to pyrimidine derivatives .
  • Anti-inflammatory Activity : Benzimidazole-oxadiazole hybrids (e.g., compound 4a in ) show efficacy comparable to diclofenac, suggesting that bulky heterocycles improve receptor binding .
  • Antimicrobial Activity: The presence of a pyridine-amino group () correlates with broad-spectrum antimicrobial effects, attributed to increased electrophilicity from the oxadiazole-thio linkage .

Pharmacological Mechanistic Insights

  • Anticancer Mechanisms : Oxadiazole derivatives inhibit PARP (poly-ADP-ribose polymerase) in breast cancer cells, as shown for compound 5w (), suggesting a role in DNA repair interference . The target compound’s sulfonamide group may enhance PARP binding affinity due to hydrogen-bonding interactions .
  • Anti-inflammatory Mechanisms : Benzimidazole-oxadiazole hybrids () likely target cyclooxygenase (COX) pathways, similar to diclofenac, but with reduced gastrointestinal toxicity due to the oxadiazole’s stability .

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